![molecular formula C9H2F10O4S2 B14240162 3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene CAS No. 405074-83-1](/img/structure/B14240162.png)
3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene is a unique organic compound characterized by the presence of multiple fluorine atoms and bis(trifluoromethanesulfonyl) groups. This compound is known for its high stability and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene typically involves the reaction of 1,2,4,5-tetrafluorobenzene with bis(trifluoromethanesulfonyl)methane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethanesulfonyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene exerts its effects is primarily through its strong electron-withdrawing trifluoromethanesulfonyl groups. These groups stabilize negative charges and enhance the compound’s reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a strong acid catalyst.
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Used in separation processes and as an ionic liquid.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with similar properties.
Uniqueness
3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene is unique due to the combination of multiple fluorine atoms and bis(trifluoromethanesulfonyl) groups, which confer high stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds .
Propiedades
Número CAS |
405074-83-1 |
|---|---|
Fórmula molecular |
C9H2F10O4S2 |
Peso molecular |
428.2 g/mol |
Nombre IUPAC |
3-[bis(trifluoromethylsulfonyl)methyl]-1,2,4,5-tetrafluorobenzene |
InChI |
InChI=1S/C9H2F10O4S2/c10-2-1-3(11)6(13)4(5(2)12)7(24(20,21)8(14,15)16)25(22,23)9(17,18)19/h1,7H |
Clave InChI |
QRXWXVIUOFCGRS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)
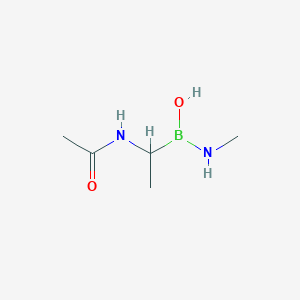
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)
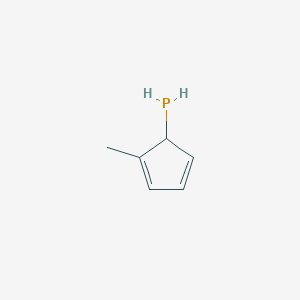
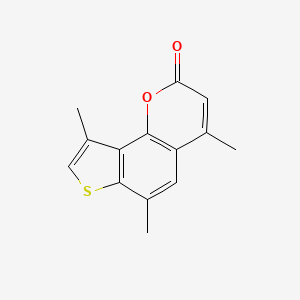

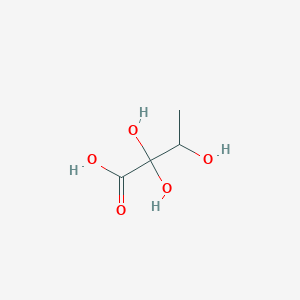
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N,6-dimethylnicotinamide](/img/structure/B14240115.png)
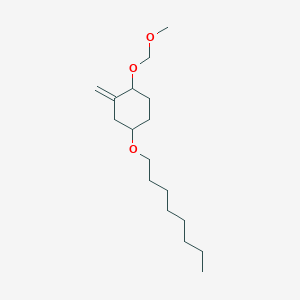
![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)
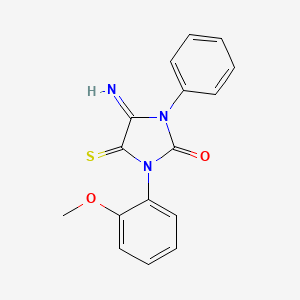


![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)
